
Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate is a chemical compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by the presence of a prop-2-en-1-yl group and a diethylphosphoryl group attached to a butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate can be achieved through various synthetic routes. One common method involves the reaction of diethyl prop-2-enylphosphonate with butanoic acid under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted esters.
Scientific Research Applications
Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of perfumes, flavoring agents, and other consumer products.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its overall effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters such as ethyl acetate, methyl butyrate, and isopropyl butanoate . These compounds share structural similarities but differ in their specific functional groups and properties.
Uniqueness
Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate is unique due to the presence of both a prop-2-en-1-yl group and a diethylphosphoryl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
64809-80-9 |
|---|---|
Molecular Formula |
C11H21O3P |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
prop-2-enyl 3-diethylphosphorylbutanoate |
InChI |
InChI=1S/C11H21O3P/c1-5-8-14-11(12)9-10(4)15(13,6-2)7-3/h5,10H,1,6-9H2,2-4H3 |
InChI Key |
AJLFZLWIACZESX-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C(C)CC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)


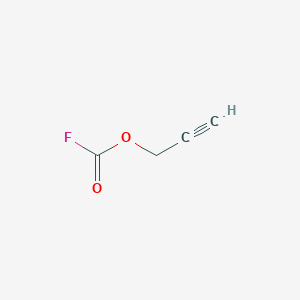

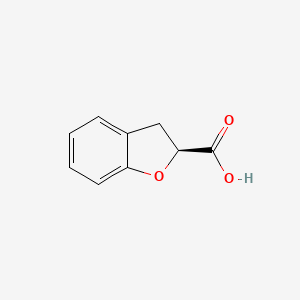
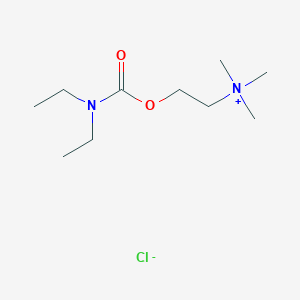
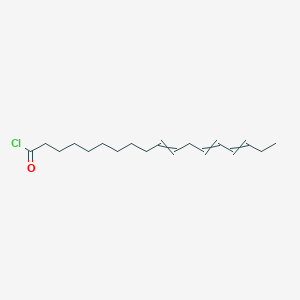
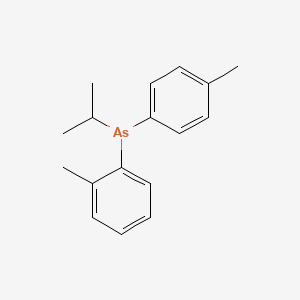
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)

